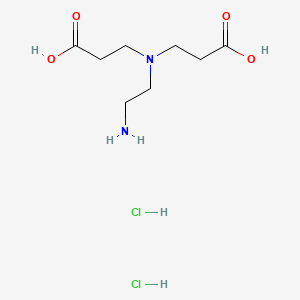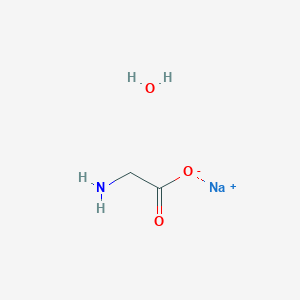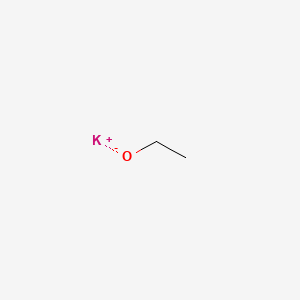
Ethylenediamine-N,N'-dipropionic acid dihydrochloride
Vue d'ensemble
Description
Ethylenediamine-N,N’-dipropionic acid dihydrochloride is a chemical compound that is made up of two parts: ethylene diamine and hydrochloric acid . It is also known as EDTA and is widely used in scientific experiments, industrial processes, and medical applications . It is a polydentate ligand with two carboxylic groups and two amine groups that can bind to metal ions and remove them from solutions.
Molecular Structure Analysis
The molecular formula of Ethylenediamine-N,N’-dipropionic acid dihydrochloride is C8H16N2O4·2HCl . Unfortunately, the exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Ethylenediamine-N,N’-dipropionic acid dihydrochloride is a solid at 20°C . It appears as a white to almost white powder or crystal . It has a molecular weight of 277.14 g/mol . It has a melting point of 225°C (dec.) and is soluble in water .Applications De Recherche Scientifique
Ethylenediamine-N,N’-dipropionic acid dihydrochloride: A Comprehensive Analysis
Catalysis: Ethylenediamine-N,N’-dipropionic acid dihydrochloride is used in catalysis due to its ability to act as a chelating agent. It can form complexes with metals, which are essential in catalytic reactions, particularly in the synthesis of fine chemicals and pharmaceuticals.
Biochemistry: In biochemistry, this compound serves as a building block for synthesizing binary and ternary copper (II) complexes with proteasome inhibitory properties. These complexes have potential therapeutic applications in treating diseases where proteasome activity is dysregulated .
Material Science: This chemical is utilized in material science for the development of new materials with specific properties. Its chelating ability allows it to interact with various substances, influencing the material’s structure and functionality.
Environmental Remediation: It plays a role in environmental remediation by manufacturing nitrilotriacetic acid (NTA), which is effective in removing heavy metals from wastewater. This application is crucial for reducing environmental pollution and protecting ecosystems .
Coordination Chemistry: Ethylenediamine-N,N’-dipropionic acid dihydrochloride forms Pd (EDDA) complexes that can coordinate with amino acids, peptides, or DNA units. This property is significant for research in coordination chemistry and developing new drugs .
Analytical Chemistry: Due to its chelating properties, this compound is also used in analytical chemistry for titration and colorimetric analysis, where it helps in the precise measurement of metal ions present in a solution .
Mécanisme D'action
Mode of Action
The mode of action of Ethylenediamine-N,N’-dipropionic acid dihydrochloride involves its interaction with these targets. It forms complexes with certain elements, such as copper (II), which can coordinate with amino acids, peptides, or DNA units .
Biochemical Pathways
. This suggests that Ethylenediamine-N,N’-dipropionic acid dihydrochloride may influence pathways related to proteasome function.
Pharmacokinetics
suggests that it may have good bioavailability.
Result of Action
. This suggests that Ethylenediamine-N,N’-dipropionic acid dihydrochloride may have similar effects.
Safety and Hazards
Ethylenediamine-N,N’-dipropionic acid dihydrochloride can cause skin irritation (H315) and serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Propriétés
IUPAC Name |
3-[2-(2-carboxyethylamino)ethylamino]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4.2ClH/c11-7(12)1-3-9-5-6-10-4-2-8(13)14;;/h9-10H,1-6H2,(H,11,12)(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRDLTQJRCGIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCC(=O)O)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylenediamine-N,N'-dipropionic acid dihydrochloride | |
CAS RN |
32705-91-2 | |
| Record name | Ethylenediamine-N,N'-dipropionic Acid Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)






![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)
